molecular formula C21H23BrF2N2O2 B2466616 3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1107547-34-1

3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2466616
CAS No.: 1107547-34-1
M. Wt: 453.328
InChI Key: AFESOIQZJCBHIZ-UHFFFAOYSA-M
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Description

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a cationic heterocyclic compound featuring a fused imidazoazepine core. Its structure includes a difluoromethoxy-substituted phenyl ring at position 3 and a phenyl group at position 1. This compound belongs to a broader class of imidazoazepinium salts, which are studied for their diverse pharmacological activities, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N2O2.BrH/c22-20(23)27-18-12-10-16(11-13-18)21(26)15-24(17-7-3-1-4-8-17)19-9-5-2-6-14-25(19)21;/h1,3-4,7-8,10-13,20,26H,2,5-6,9,14-15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFESOIQZJCBHIZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluoromethoxy group and a hydroxy group attached to a hexahydroimidazo[1,2-a]azepin core. Its molecular formula is C21H23F2N2O2BrC_{21}H_{23}F_2N_2O_2Br, with a molecular weight of approximately 471.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:

  • Binding Affinity : The difluoromethoxy group enhances binding affinity to certain enzymes and receptors, potentially influencing their activity.
  • Hydrogen Bonding : The hydroxy group can participate in hydrogen bonding, which may stabilize interactions with target proteins.

These interactions can modulate various biological pathways, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases.

Compound Biological Activity IC50 Value
3-(4-(difluoromethoxy)phenyl)-3-hydroxy...AntibacterialTBD
GEBR-54PDE4D3 Inhibitor2.8 µM
GEBR-32aPDE4D3 Inhibitor2.4 µM

The above table summarizes some related compounds and their activities. The IC50 values indicate the concentration required to inhibit 50% of the target activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been suggested that similar imidazole derivatives can inhibit phosphodiesterase type 4 (PDE4), which is implicated in inflammatory pathways. This inhibition can lead to increased intracellular cAMP levels and reduced inflammatory responses.

Case Studies

Several studies have explored the biological effects of compounds related to 3-(4-(difluoromethoxy)phenyl)-3-hydroxy...:

  • Study on PDE4 Inhibition : A series of PDE4 inhibitors were synthesized and tested for their anti-inflammatory effects in models of asthma and chronic obstructive pulmonary disease (COPD). Results indicated significant reductions in inflammatory markers when treated with these compounds .
  • Antibacterial Screening : A recent investigation into the antibacterial properties of various quaternary salts revealed that derivatives of imidazo[1,2-a]azepine exhibited promising activity against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aryl rings. Below is a detailed comparison based on molecular properties, substituent effects, and available research

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position 1 and 3) Molecular Weight Key Features
Target Compound: 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-... C22H23BrF2N2O2* 1: Phenyl; 3: 4-(Difluoromethoxy)phenyl 485.34* High electronegativity from difluoromethoxy; potential metabolic stability
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-... () C21H24BrFN2O2 1: 4-Methoxyphenyl; 3: 4-Fluorophenyl 435.34 Moderate polarity; methoxy enhances solubility
1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-... () C22H26BrFN2O2 1: 4-Ethoxyphenyl; 3: 4-Fluorophenyl 449.36 Ethoxy increases lipophilicity; longer alkyl chain may affect bioavailability
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-... () C21H23BrClFN2O 1: 4-Chlorophenyl; 3: 4-Fluorophenyl 454.78 Chloro substituent enhances electron-withdrawing effects; higher stability
3-Hydroxy-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-... () C23H24BrF3N2O2 1: 3-Trifluoromethylphenyl; 3: 4-Methoxyphenyl 513.36 Trifluoromethyl adds steric bulk and hydrophobicity

Key Findings from Analog Studies

Substituent Effects on Solubility :

  • Methoxy and ethoxy groups (e.g., ) improve aqueous solubility compared to halogenated derivatives () due to their polar nature. The difluoromethoxy group in the target compound may balance polarity and lipophilicity .
  • Chloro and trifluoromethyl substituents () reduce solubility but enhance stability against metabolic degradation .

The difluoromethoxy group in the target compound likely amplifies this effect .

Stereochemical Considerations: None of the analogs in the evidence have defined stereocenters (e.g., ).

Commercial Availability :

  • Analogs like 3-(4-fluorophenyl)-1-(m-tolyl)-... () and 1-(4-chlorophenyl)-... () are commercially available, indicating established synthesis protocols. The target compound’s difluoromethoxy variant may require custom synthesis .

Table 2: Pharmacokinetic Trends in Analogs

Property Methoxy/Ethoxy Derivatives () Halogenated Derivatives () Target Compound (Inferred)
LogP (Lipophilicity) Moderate (1.5–2.5) High (2.5–3.5) ~2.8 (estimated)
Metabolic Stability Moderate High High (due to difluoromethoxy)
Plasma Protein Binding ~85% ~90% ~88% (estimated)

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization of imidazo[1,2-a]azepine precursors and subsequent functionalization. For example:

  • Step 1 : Formation of the azepine core via [3+2] cycloaddition or condensation reactions under reflux in ethanol or acetonitrile .
  • Step 2 : Introduction of the difluoromethoxy group via nucleophilic substitution (e.g., using difluoromethyl bromide) under controlled pH (7–9) and low temperature (0–5°C) to minimize side reactions .
  • Critical parameters : Solvent polarity (e.g., DMF vs. ethanol) affects reaction rates, while microwave-assisted synthesis can reduce reaction time by 30–50% .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) typically achieve 60–75% purity, requiring further HPLC refinement .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • 1H/13C NMR : Key peaks include δ 7.2–7.8 ppm (aromatic protons), δ 4.5–5.0 ppm (hydroxy group), and δ 3.0–4.0 ppm (azepine ring protons). Deuterated DMSO or CDCl3 is used for solubility .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight ([M+] ~500–550 Da) with HRMS deviations <2 ppm .
  • IR spectroscopy : O–H stretch (~3200 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry of the hydroxy group and confirms chair conformation of the azepine ring .

Advanced Research Questions

Q. What are the challenges in optimizing stereochemical control during synthesis?

  • Issue : The hydroxy group at position 3 introduces stereochemical complexity. Racemization can occur during alkylation or under acidic conditions .
  • Solutions : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis or perform kinetic resolution via enzymatic methods (e.g., lipases) .
  • Validation : Compare optical rotation ([α]D²⁵) with enantiopure standards and analyze diastereomer ratios via chiral HPLC .

Q. How can contradictory biological activity data be resolved across studies?

  • Root causes : Variability in purity (e.g., residual solvents affecting assays) or differences in cell-line models (e.g., HEK293 vs. HeLa) .
  • Methodology :
  • Standardize compound preparation (e.g., lyophilization to <1% solvent residue) .
  • Use isogenic cell lines and validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Apply dose-response curves (IC₅₀/EC₅₀) with ≥3 biological replicates to assess reproducibility .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to GABA_A receptors (common target for azepine derivatives). Focus on hydrogen bonding with Ser205 and π-π stacking with Phe200 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Validation : Cross-reference with mutagenesis studies (e.g., Ala-scanning of receptor residues) .

Methodological Considerations

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Strategies :
  • Use co-solvents (e.g., 5% DMSO) with controls for solvent toxicity .
  • Formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility via host-guest interactions .
  • Synthesize prodrugs (e.g., phosphate esters) hydrolyzable in physiological conditions .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process :
  • Document reaction parameters (temperature, stirring rate, solvent batch) using PAT (process analytical technology) tools .
  • Implement QbD (quality by design) principles to identify critical quality attributes (CQAs) like particle size and crystallinity .
  • Validate purity via UPLC-MS and elemental analysis (C, H, N ±0.3%) .

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